1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one
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Overview
Description
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyridazine ring, making it an interesting scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with dicarbonyl compounds can lead to the formation of the pyridazinone ring . Another method involves the use of cycloaddition reactions, where a pyrrole ring is fused with a pyridazine ring through a series of steps involving condensation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
Pyrrolo[3,2-d]pyrimidine: Acts as a purine nucleoside phosphorylase inhibitor with immunosuppressive properties.
Uniqueness
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one is unique due to its specific ring structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,5-dihydropyrrolo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)3-8-9-6/h1-3,7H,(H,9,10) |
InChI Key |
NUNJYIYITJAZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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